molecular formula C10H9F3N2O2 B1425581 N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 1179935-12-6

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1425581
CAS No.: 1179935-12-6
M. Wt: 246.19 g/mol
InChI Key: FDTIGTKOZJEUPY-UHFFFAOYSA-N
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Description

Molecular Structure and Chemical Classification

N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₀H₉F₃N₂O₂ (molecular weight: 246.19 g/mol). Its structure features:

  • A benzene ring substituted with three functional groups:
    • A nitro group (-NO₂) at the para (4th) position.
    • A trifluoromethyl group (-CF₃) at the ortho (2nd) position.
    • An N-cyclopropylamine group (-NH-C₃H₅) at the meta (1st) position.
  • The trifluoromethyl and nitro groups are electron-withdrawing, while the cyclopropyl moiety introduces steric and conformational constraints.

Chemical Classification :

  • Fluorinated aromatic amine (due to -CF₃ and -NH₂ derivatives).
  • Nitroaromatic compound (due to -NO₂ group).
  • Cyclopropylamine derivative (due to the cyclopropane ring).
Property Value/Description Source
SMILES C1CC1NC2=C(C=C(C=C2)N+[O-])C(F)(F)F
Melting Point Not explicitly reported -
Boiling Point Not explicitly reported -

Nomenclature and Structural Identification

Systematic IUPAC Name :
N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.

Numbering Scheme :

  • The benzene ring is numbered such that the amine group (-NH-) is at position 1, the trifluoromethyl group at position 2, and the nitro group at position 4.

Alternative Names :

  • 4-Nitro-2-trifluoromethyl-N-cyclopropylaniline.
  • Benzenamine, N-cyclopropyl-4-nitro-2-(trifluoromethyl)-.

CAS Registry Numbers :

  • 887351-41-9 (primary).
  • 1179935-12-6 (alternative).

Spectroscopic Identifiers :

  • InChIKey : TVYYMXQIRKBFDY-UHFFFAOYSA-N.
  • Mass Spectrometry : Exact mass = 246.062 g/mol (calculated).

Historical Context and Research Development

The compound emerged from advancements in fluorinated aromatic chemistry and nitroaniline synthesis . Key milestones include:

  • Early Fluorination Techniques : Methods for introducing -CF₃ groups into aromatic systems, such as halogen-exchange reactions using SbF₃ or HF, laid the groundwork.
  • Catalytic Amination : Copper- or palladium-catalyzed amination protocols enabled efficient coupling of cyclopropylamine with nitro- and trifluoromethyl-substituted aryl halides.
  • Patent Activity : Patents from the 1990s–2000s describe routes to analogous trifluoromethylanilines for agrochemical and pharmaceutical applications.

Synthetic Pathways :

  • Nitro-Trifluoromethyl Benzene Amination :
    Reacting 4-chloro-3-nitrobenzotrifluoride with cyclopropylamine under catalytic conditions.
  • Multi-Step Functionalization :
    • Nitration of N-cyclopropyl-2-(trifluoromethyl)aniline.
    • Direct trifluoromethylation of nitroaniline precursors using Umemoto’s reagents.

Significance in Organic Fluorine Chemistry

This compound exemplifies key principles in fluoroorganic chemistry:

  • Trifluoromethyl Effects :
    • The -CF₃ group enhances metabolic stability and lipophilicity , making the compound valuable in drug design.
    • Its strong electron-withdrawing nature directs electrophilic substitution reactions.
  • Nitro Group Utility :
    • Serves as a precursor for reduced amine derivatives (e.g., -NH₂ via catalytic hydrogenation).
    • Stabilizes the aromatic ring against oxidative degradation.
  • Cyclopropylamine Contribution :
    • The cyclopropane ring imposes conformational rigidity , potentially improving binding affinity in bioactive molecules.

Applications :

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents.
  • Agrochemicals : Serves as a building block for herbicides or fungicides.
  • Materials Science : Fluorinated nitroanilines are explored in liquid crystals or polymers.

Properties

IUPAC Name

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTIGTKOZJEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-2-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aniline ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-cyclopropyl-4-amino-2-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline has the molecular formula C10H9F3N2O2C_{10}H_9F_3N_2O_2 and a molecular weight of 246.19 g/mol. The compound's structure includes:

  • Cyclopropyl group : Contributes to the compound's unique chemical reactivity.
  • Nitro group : Enhances biological activity and may influence pharmacokinetics.
  • Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, including aggressive forms like triple-negative breast cancer . The presence of the nitro group is hypothesized to play a crucial role in its ability to interfere with DNA topoisomerase II, thereby inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound has potential applications as an antimicrobial agent. Studies on related compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as a novel antibiotic .
  • Lead Compound for Drug Development : Due to its structural characteristics, this compound serves as a lead for developing new drugs targeting various diseases. Its unique functional groups allow for modifications that can enhance potency and selectivity towards specific biological targets.

Agrochemical Applications

This compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemical compounds, making them more effective at lower concentrations.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated low micromolar IC50 values against tumor cell lines; potential for treating multidrug-resistant cancers.
Antimicrobial Studies Showed effectiveness against various bacterial strains; supports development as a new antibiotic.
Drug Development Insights Highlighted structural modifications leading to enhanced biological activity; potential for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group can influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (1179935-12-6) - Cyclopropylamine
- NO₂ (4-position)
- CF₃ (2-position)
C₁₀H₉F₃N₂O₂ 246.19 Unique cyclopropyl group; potential steric hindrance and metabolic stability
Trifluralin (TFL, 1582-09-8) - N,N-Dipropylamine
- NO₂ (2,6-positions)
- CF₃ (4-position)
C₁₃H₁₆F₃N₃O₄ 335.28 Canonical dinitroaniline herbicide; binds plant tubulin via nitro groups
N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline (175277-90-4) - Isopropylamine
- NO₂ (2-position)
- CF₃ (4-position)
C₁₀H₁₁F₃N₂O₂ 248.20 Higher lipophilicity (LogP ~3.5) due to isopropyl chain; moderate herbicidal activity
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (30377-62-9) - Ethylamine
- NO₂ (2-position)
- CF₃ (4-position)
C₉H₉F₃N₂O₂ 234.18 Simplified alkyl chain; reduced steric effects compared to cyclopropyl
N-Methyl-2-nitro-4-(trifluoromethyl)aniline (20200-22-0) - Methylamine
- NO₂ (2-position)
- CF₃ (4-position)
C₈H₇F₃N₂O₂ 220.15 Compact structure; potential for rapid metabolism

Biological Activity

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉F₃N₂O₂ and a molecular weight of 246.19 g/mol. The compound features:

  • A cyclopropyl group which contributes to its unique reactivity.
  • A nitro group at the para position that may influence its biological interactions.
  • A trifluoromethyl group which enhances lipophilicity and may improve binding to biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes and enhancing its interaction with proteins and enzymes. This can lead to modulation of various biological pathways, including:

  • Enzyme inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Receptor binding : The structural features may allow it to bind effectively to specific receptors, influencing cellular responses.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound has shown promise in the following areas:

  • Anticancer Activity :
    • Compounds with nitro and trifluoromethyl groups have been associated with the inhibition of DNA topoisomerase II, a key target in cancer therapy.
    • Studies demonstrate that related compounds exhibit IC50 values in the low micromolar range against various tumor cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess antimicrobial properties as well .
  • Anti-inflammatory Effects :
    • The compound's structural characteristics may allow it to modulate inflammatory pathways, although specific assays are needed to confirm these effects .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting potent antiproliferative effects.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, indicating strong antimicrobial potential.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAnticancer~5 µM
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)anilineAntimicrobial1–10 µg/mL
Ciprofloxacin derivatives with nitro groupsAnticancerLow micromolar range

Q & A

Q. What synthetic methodologies are optimal for preparing N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized to minimize byproducts?

The synthesis typically involves sequential functionalization of an aniline precursor. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) can introduce the cyclopropyl group, followed by nitration and trifluoromethylation steps . Key factors affecting yield include:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is effective for coupling reactions but may require ligand optimization to reduce side reactions .
  • Temperature control : Nitration at low temperatures (0–5°C) prevents over-nitration .
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) effectively isolates the target compound from polar byproducts .

Q. How can NMR and FT-IR spectroscopy resolve structural ambiguities in this compound, particularly in distinguishing regioisomers?

  • ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns. For example, the cyclopropyl group’s protons appear as a multiplet (δ ~1.0–2.0 ppm), while aromatic protons near the trifluoromethyl group show upfield shifts due to electron withdrawal .
  • 19F NMR : Trifluoromethyl (-CF₃) and nitro (-NO₂) groups produce distinct singlets (δ -60 to -70 ppm for CF₃) .
  • FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional group placement .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to resolve overlapping peaks in complex aromatic systems .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Twinned crystals : Common due to the compound’s planar aromatic core. SHELXL’s TWIN command allows refinement against twinned data .
  • Disorder : The cyclopropyl group may exhibit rotational disorder. Using PART and SUMP constraints in SHELXL refines occupancy and thermal parameters .
  • High-resolution data : SHELXL leverages least-squares refinement with anisotropic displacement parameters (ADPs) to model electron density accurately .

Q. How can DFT calculations reconcile discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

  • Geometry optimization : DFT (B3LYP/6-311++G**) generates minimized-energy conformers, which are compared to crystallographic data to validate molecular geometry .
  • NMR chemical shift prediction : GIAO-DFT methods calculate ¹³C/¹H shifts, identifying outliers (e.g., para-nitro groups) where solvent effects or dynamic averaging may skew experimental values .
  • Vibrational analysis : Simulated IR spectra from DFT help assign contentious peaks (e.g., distinguishing C-F vs C-NO₂ stretches) .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?

  • Electron-withdrawing effects : The -NO₂ and -CF₃ groups deactivate the aromatic ring, directing electrophiles to the meta position relative to the cyclopropyl group.
  • Kinetic vs thermodynamic control : Nitration at low temperatures favors the para-nitro isomer, while higher temperatures may promote rearrangement .
  • Computational validation : Frontier Molecular Orbital (FMO) analysis via DFT identifies nucleophilic/electrophilic sites, aligning with experimental regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between HPLC purity assays and NMR integration?

  • Sample preparation : Ensure NMR samples are free of residual solvents (e.g., DMF) that may skew integration. Use deuterated solvents with internal standards (e.g., TMS) .
  • HPLC calibration : Verify column efficiency (theoretical plates >2000) and mobile phase composition to prevent co-elution of impurities .
  • Mass spectrometry : High-resolution LC-MS (HRMS) confirms molecular ion integrity, distinguishing isobaric impurities .

Q. Why might crystallographic bond lengths differ from DFT-optimized geometries, and how can this be resolved?

  • Thermal motion : Crystallographic ADPs may average bond lengths over dynamic conformations, while DFT assumes static geometries. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model thermal motion .
  • Intermolecular interactions : Crystal packing forces (e.g., hydrogen bonding) can distort bond lengths relative to gas-phase DFT models. Compare multiple crystal structures or use QM/MM hybrid methods .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures for Structural Confirmation

TechniqueDiagnostic FeaturesReference
¹H NMR Cyclopropyl multiplet (δ 1.2–1.8 ppm); aromatic protons near -CF₃ (δ 7.5–8.0 ppm)
19F NMR -CF₃ singlet (δ -63 ppm); perfluoroisopropyl groups (δ -70 to -75 ppm)
FT-IR NO₂ asymmetric stretch (1520 cm⁻¹); C-F stretch (1150 cm⁻¹)

Q. Table 2. SHELX Refinement Parameters for Challenging Crystallographic Cases

IssueSHELX CommandPurposeReference
TwinningTWIN 0.5 -1 0Refine twinned data
DisorderPART 1Model partial occupancies
Anisotropic atomsANISRefine ADPs for heavy atoms

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Reactant of Route 2
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N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

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